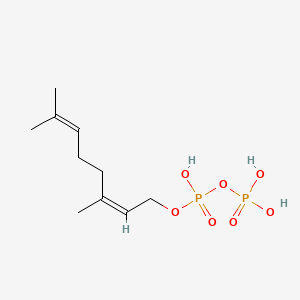

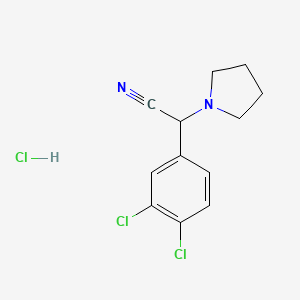

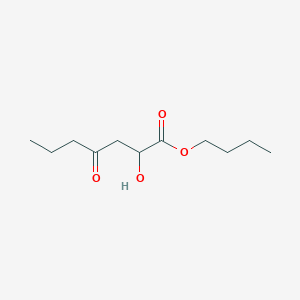

2-(3,4-二氯苯基)-2-吡咯烷-1-基-乙腈盐酸盐

描述

The compound "2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride" is a chemical of interest due to its potential as a building block in organic synthesis. The papers provided discuss various synthetic methods and chemical reactions that are relevant to the synthesis and functionalization of related compounds, which can provide insights into the handling and reactivity of such structures.

Synthesis Analysis

The synthesis of related compounds involves domino reactions, which are a series of chemical reactions occurring one after another without the need to isolate intermediates. For instance, functionalized 2-aminohydropyridines and 2-pyridinones can be synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles . Additionally, optically active 4-hydroxyalk-2-enenitriles can be obtained from reactions involving optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine . These methods highlight the versatility of acetonitrile derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives is crucial for their reactivity and the type of products formed. For example, the reaction of alpha-aminonitriles with enones leads to the formation of 3,4-dihydro-2H-pyrrole 2-carbonitriles, which can be further transformed into polysubstituted pyrrolizidines or pyrroles depending on the substitution pattern . The structural characterization of these compounds is often performed using NMR, IR, and mass spectrometry, as well as X-ray crystallography .

Chemical Reactions Analysis

Acetonitrile derivatives participate in a variety of chemical reactions. The Michael addition of trimethylsilyl cyanide to (E)-2-arylidene-2,3-dihydro-1H-pyrrolizin-1-ones results in the formation of 2-aryl-2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile derivatives . Furthermore, novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles can be synthesized by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different 1-(substituted phenyl)ethanones and ethyl cyanoacetate or malononitrile . These reactions demonstrate the reactivity of acetonitrile derivatives in the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives are influenced by their molecular structure. The presence of substituents such as chlorophenyl groups and pyrrolidinyl groups can affect the compound's polarity, solubility, and stability. While the provided papers do not directly discuss the physical properties of "2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride," they do provide information on the properties of structurally related compounds, which can be inferred to have similar characteristics [1-5].

科学研究应用

抗菌和抗分枝杆菌活性

- Belveren 等人(2017 年)的一项研究描述了高度官能化的 2-(吡咯烷-1-基)噻唑骨架的合成,展示了有趣的抗菌和抗分枝杆菌活性 (Belveren 等人,2017 年)。

分子胶囊和包封

- Shivanyuk 等人(2003 年)讨论了吡咯加洛烯的制备,该吡咯加洛烯从包括盐酸奎宁啶在内的溶液中结晶以形成分子胶囊。这些胶囊封装了各种阳离子,表明在分子包封和递送中的潜在应用 (Shivanyuk 等人,2003 年)。

分析化学

- 朱蓉(2015 年)建立了一种测定盐酸倍他司汀片剂中相关物质的方法,包括分析各种吡咯烷基化合物。这突出了其在分析化学中的作用,特别是在药物分析中 (朱蓉,2015 年)。

有机金属化学

- Barloy 等人(2011 年)研究了手性仲胺与特定金属配合物的反应,涉及吡咯烷衍生物。这项研究有助于有机金属化学和催化领域 (Barloy 等人,2011 年)。

药物中间体的合成

- 马等人(2020 年)报道了使用均手性共价骨架催化剂合成一种广泛使用的抗血小板药物的关键中间体。这项研究强调了吡咯烷基衍生物在药物合成中的作用 (马等人,2020 年)。

电化学应用

- Carbas 等人(2014 年)和 Yildiz 等人(2008 年)探索了吡咯衍生物的电化学聚合,其在电致变色器件和导电聚合物中具有应用。这些研究证明了吡咯烷基化合物在电化学工程和材料科学中的效用 (Carbas 等人,2014 年),(Yildiz 等人,2008 年)。

光催化

- Apaydin 等人(2016 年)研究了共轭聚合物在 CO2 光电化学还原中的应用,突出了吡咯烷基化合物在绿色化学和可再生能源应用中的潜力 (Apaydin 等人,2016 年)。

亲脂性和药物亲和性研究

- Kulig 和 Malawska(2009 年)测量了吡咯烷-2-酮衍生物的亲脂性,并将其与对 α-肾上腺素受体的亲和性相关联。这项研究在药代动力学和药物设计中具有重要意义 (Kulig 和 Malawska,2009 年)。

催化和合成

- Sano 等人(2006 年)讨论了使用 4-(吡咯烷-1-基)吡啶催化酯化反应,证明了该化合物在有机合成中的效用 (Sano 等人,2006 年)。

属性

IUPAC Name |

2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2.ClH/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16;/h3-4,7,12H,1-2,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKWODMXYSTEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)

![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)

![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)

![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)